![molecular formula C10H13NO3S B3108592 (S)-(1-tosylaziridin-2-yl)methanol CAS No. 167029-54-1](/img/structure/B3108592.png)
(S)-(1-tosylaziridin-2-yl)methanol
Overview
Description
Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio .
Molecular Structure Analysis
Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio .
Chemical Reactions Analysis
In nature, an enzyme called soluble methane mono-oxygenase (sMMO) catalyses methane hydroxylation under mild conditions owing to the highly reactive two-iron centre in the hydrophobic (water-repelling) cavity formed by amino-acid residues of the protein .
Physical And Chemical Properties Analysis
Methanol is a colorless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F). It forms explosive mixtures with air and burns with a nonluminous flame. It is completely miscible in water .
Scientific Research Applications
Synthesis of Chiral Aminoalcohols
- Application : Efficient synthesis of chiral β-and γ-N-tosylaminoalcohols from 1-aryl-2-aminopropane-1,3-diols involves the use of (S)-(1-tosylaziridin-2-yl)methanol. This synthesis includes cyclization to aryl(1-tosylaziridin-2-yl)methanols followed by hydride reduction (Feng et al., 2006).
Selective Ring-Opening of Aziridines
- Application : Selective single and double ring-opening of N-tosyl-activated aziridines using benzylamine demonstrates an efficient methodology for synthesizing new diamine and triamine ligands for application in asymmetric catalysis (Scheuermann et al., 2002).
Reactivity Study in Organic Chemistry
- Application : The study of reactivity between activated and nonactivated 2-(bromomethyl)aziridines with respect to sodium methoxide in methanol, highlights the unique reactivity of activated aziridines like 1-tosylaziridin-2-ylmethyl (Goossens et al., 2011).
Methanol as a Solvent in Organic Synthesis
- Application : Research on the effects of methanol as a solvent in lipid dynamics and its role in organic synthesis, including its interaction with compounds like this compound, provides insights into its utility in various chemical processes (Nguyen et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2S)-1-(4-methylphenyl)sulfonylaziridin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(11)7-12/h2-5,9,12H,6-7H2,1H3/t9-,11?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBQXGZJGMVTGC-FTNKSUMCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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